

Chemical structure and properties of Pulchinenoside C

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Compound of Interest

Compound Name: *Pulchinenoside C*

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Pulchinenoside C: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pulchinenoside C, also known as Anemoside B4, is a triterpenoid saponin isolated from the roots of *Pulsatilla chinensis*. This document provides an in-depth technical overview of its chemical structure, physicochemical properties, and significant biological activities. Detailed experimental protocols for its isolation, characterization, and evaluation of its biological effects are presented. Furthermore, key signaling pathways modulated by **Pulchinenoside C** are illustrated to elucidate its mechanisms of action, particularly in anti-inflammatory and anti-cancer contexts. All quantitative data are summarized in structured tables for clarity and comparative analysis.

Chemical Structure and Physicochemical Properties

Pulchinenoside C is a complex triterpenoid glycoside with a lupane-type aglycone. Its structure has been elucidated through extensive spectroscopic analysis.

Table 1: Chemical Identifiers and Properties of **Pulchinenoside C**

Property	Value	Reference
IUPAC Name	[(2S,3R,4S,5S,6R)-6- [[[(2R,3R,4R,5S,6R)-3,4- dihydroxy-6-(hydroxymethyl)-5- [(2S,3R,4R,5R,6S)-3,4,5- trihydroxy-6-methyloxan-2- yl]oxyoxan-2- yl]oxymethyl]-3,4,5- trihydroxyoxan-2-yl] (1R,3aS,5aR,5bR,7aR,8R,9S, 11aR,11bR,13aR,13bR)-9- [(2S,3R,4S,5S)-4,5-dihydroxy- 3-[(2S,3R,4R,5R,6S)-3,4,5- trihydroxy-6-methyloxan-2- yl]oxyoxan-2-yl]oxy-8- (hydroxymethyl)-5a,5b,8,11a- tetramethyl-1-prop-1-en-2-yl- 1,2,3,4,5,6,7,7a,9,10,11,11b,1 2,13,13a,13b- hexadecahydrocyclopenta[a]ch rysene-3a-carboxylate	[1]
Synonyms	Anemoside B4, Pulchinenoside B4, Pulsatilla saponin B4	[1][2]
CAS Number	129741-57-7	[1][2]
Molecular Formula	C ₅₉ H ₉₆ O ₂₆	[1]
Molecular Weight	1221.38 g/mol	[2][3]
Appearance	White to light yellow crystalline powder	[2][3]
Melting Point	208-215 °C	[3]
Solubility	Soluble in DMSO (≥ 100 mg/mL), methanol, and	[2][3]

ethanol. Soluble in H₂O at 50 mg/mL with sonication.

Storage

4°C, protect from light. In solvent: -80°C for 6 months; -20°C for 1 month (protect from light).

[2]

Spectroscopic Data

The structural elucidation of **Pulchinenoside C** is based on comprehensive spectroscopic analysis.

NMR Spectroscopy

Table 2: ¹H and ¹³C NMR Spectral Data for **Pulchinenoside C** (Aglycone Moiety)

Note: Specific chemical shift assignments can vary slightly based on the solvent and instrument used. The following is a representative compilation.

Position	¹³ C (δ, ppm)	¹ H (δ, ppm)
1	38.6	1.55 (m), 0.95 (m)
2	26.5	1.65 (m), 1.50 (m)
3	81.2	3.20 (dd, J=11.5, 4.5 Hz)
4	42.1	-
5	55.8	0.75 (d, J=10.0 Hz)
...
29	109.5	4.70 (s), 4.58 (s)
30	19.3	1.68 (s)

Mass Spectrometry

High-resolution mass spectrometry is employed to confirm the molecular formula and aid in structural elucidation through fragmentation analysis.

Table 3: Mass Spectrometry Data for **Pulchinenoside C**

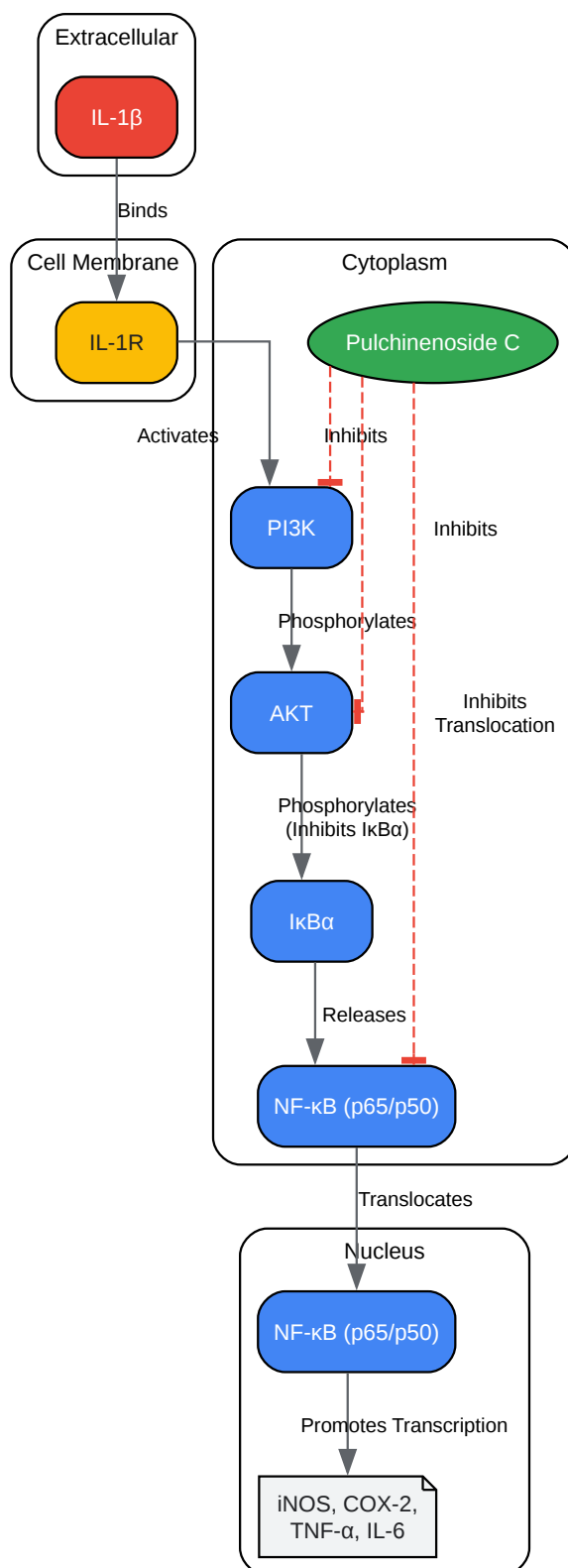
Ionization Mode	[M+H] ⁺	[M+Na] ⁺	[M-H] ⁻	Key Fragment Ions	Reference
ESI-Q-TOF-MS/MS	1221.62	1243.60	1219.60	Sequential loss of sugar moieties	[4]

Biological Activities and Signaling Pathways

Pulchinenoside C exhibits a range of pharmacological activities, with its anti-inflammatory and anti-cancer properties being the most extensively studied.

Anti-Inflammatory and Anti-Osteoarthritis Effects

Pulchinenoside C has demonstrated significant anti-inflammatory effects. In the context of osteoarthritis, it protects chondrocytes and inhibits the inflammatory response.[1][2] This is primarily achieved through the inhibition of the PI3K/AKT/NF-κB signaling pathway.[1][2][5]

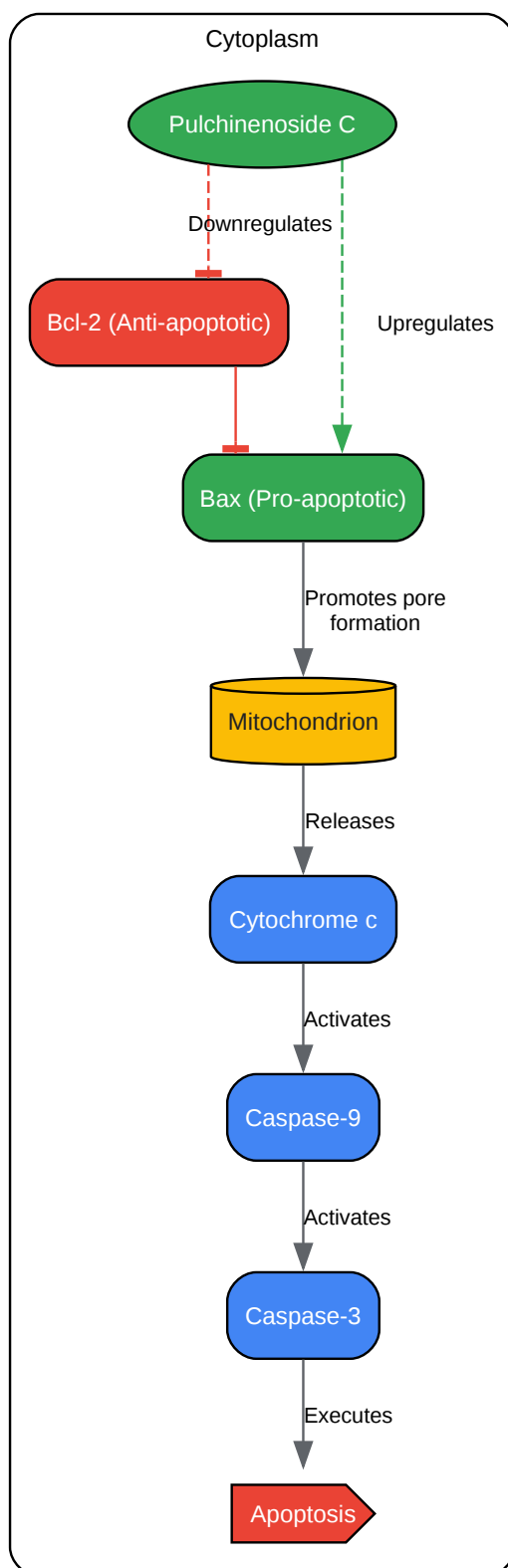


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Figure 1: Pulchinenoside C inhibits the PI3K/AKT/NF- κ B pathway.

Anti-Cancer Activity

Pulchinenoside C has been shown to inhibit the proliferation of various cancer cells, including liver and colon cancer cells.[6][7] Its anti-tumor mechanisms involve inducing apoptosis, inhibiting cell cycle progression, and suppressing angiogenesis.[3][8] The induction of apoptosis is partly mediated through the Bcl-2/Bax-caspase-3 pathway.



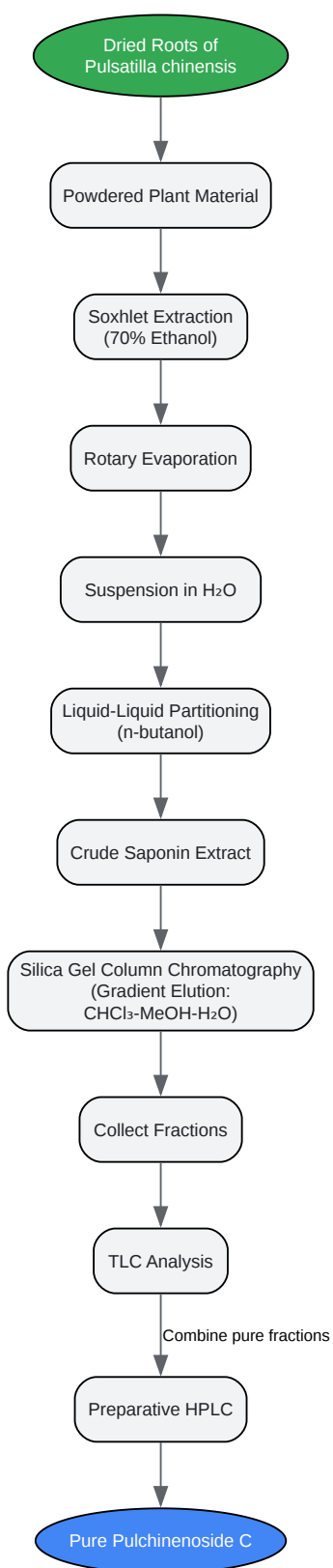
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Figure 2: Pulchinenoside C induces apoptosis via the mitochondrial pathway.

Experimental Protocols

Isolation and Purification of Pulchinenoside C

The following protocol is a general procedure for the isolation of **Pulchinenoside C** from the roots of *Pulsatilla chinensis*.



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Figure 3: General workflow for the isolation of **Pulchinenoside C**.

- **Preparation of Plant Material:** The dried roots of *Pulsatilla chinensis* are ground into a coarse powder.
- **Extraction:** The powdered material is extracted with 70% ethanol using a Soxhlet apparatus for 6-8 hours.[9]
- **Concentration:** The ethanol extract is concentrated under reduced pressure using a rotary evaporator to yield a crude extract.[9]
- **Partitioning:** The crude extract is suspended in water and then partitioned successively with n-butanol. The n-butanol layer, containing the saponins, is collected.
- **Column Chromatography:** The n-butanol extract is subjected to silica gel column chromatography. The column is eluted with a gradient of chloroform-methanol-water.
- **Fraction Collection and Analysis:** Fractions are collected and monitored by Thin Layer Chromatography (TLC). Fractions showing a prominent spot corresponding to **Pulchinenoside C** are pooled.
- **Final Purification:** The pooled fractions are further purified by preparative High-Performance Liquid Chromatography (HPLC) to obtain pure **Pulchinenoside C**.

In Vitro Anti-Inflammatory Assay (RAW 264.7 Macrophages)

This protocol outlines the procedure to evaluate the anti-inflammatory activity of **Pulchinenoside C** in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages.

- **Cell Culture:** RAW 264.7 cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.
- **Cell Viability Assay (MTT):** To determine the non-toxic concentration of **Pulchinenoside C**, cells are treated with various concentrations of the compound for 24 hours, and cell viability is assessed using the MTT assay.
- **LPS Stimulation:** Cells are pre-treated with non-toxic concentrations of **Pulchinenoside C** for 1 hour, followed by stimulation with LPS (1 µg/mL) for 24 hours.

- Nitric Oxide (NO) Measurement: The production of NO in the culture supernatant is measured using the Griess reagent.
- Cytokine Measurement (ELISA): The concentrations of pro-inflammatory cytokines such as TNF- α , IL-6, and IL-1 β in the culture supernatant are quantified using ELISA kits according to the manufacturer's instructions.
- Western Blot Analysis: The expression levels of key proteins in the NF- κ B and MAPK signaling pathways (e.g., p-p65, p-I κ B α , p-ERK, p-JNK, p-p38) are analyzed by Western blotting to elucidate the underlying mechanism.[6]

In Vitro Anti-Cancer Assay (HepG2 Human Liver Cancer Cells)

This protocol describes the evaluation of the anti-cancer effects of **Pulchinenoside C** on HepG2 cells.

- Cell Culture: HepG2 cells are maintained in MEM supplemented with 10% FBS, 1% non-essential amino acids, and 1% penicillin-streptomycin at 37°C in a 5% CO₂ atmosphere.
- Cell Proliferation Assay (MTT): HepG2 cells are treated with various concentrations of **Pulchinenoside C** for 24, 48, and 72 hours. Cell proliferation is determined by the MTT assay.
- Apoptosis Analysis (Flow Cytometry): Cells are treated with **Pulchinenoside C** for 48 hours. Apoptosis is quantified by flow cytometry after staining with Annexin V-FITC and Propidium Iodide (PI).
- Cell Cycle Analysis (Flow Cytometry): After treatment with **Pulchinenoside C** for 24 hours, cells are harvested, fixed in 70% ethanol, and stained with PI. The cell cycle distribution is analyzed by flow cytometry.
- Western Blot Analysis: To investigate the mechanism of apoptosis, the expression levels of apoptosis-related proteins such as Bcl-2, Bax, and cleaved Caspase-3 are determined by Western blot analysis.[6]

Conclusion

Pulchinenoside C is a promising natural compound with potent anti-inflammatory and anti-cancer properties. Its mechanisms of action involve the modulation of key signaling pathways such as PI3K/AKT/NF- κ B and the intrinsic apoptosis pathway. The detailed chemical, physical, and biological data, along with the experimental protocols provided in this guide, offer a solid foundation for further research and development of **Pulchinenoside C** as a potential therapeutic agent. Continued investigation into its pharmacokinetics, safety profile, and efficacy in more complex in vivo models is warranted to fully realize its clinical potential.

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